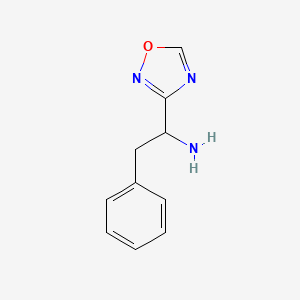

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine

Description

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine |

InChI |

InChI=1S/C10H11N3O/c11-9(10-12-7-14-13-10)6-8-4-2-1-3-5-8/h1-5,7,9H,6,11H2 |

InChI Key |

KXCKMWOCYUHBRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NOC=N2)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amidoximes with Haloacetates

A common and efficient approach to synthesize 1,2,4-oxadiazole derivatives involves the reaction of amidoximes with α-halo esters under basic conditions at room temperature. Amidoximes serve as nucleophilic precursors that react with methyl 2-haloacetates (e.g., methyl 2-bromoacetate or methyl 2-chloroacetate) to form the oxadiazole ring via cyclization.

Reaction Conditions : Amidoxime (2 mmol) is dissolved in DMSO (3 mL), to which a strong base such as sodium tert-butoxide (t-BuONa, 4 mmol) is added rapidly at room temperature. After stirring for 10 minutes, the haloester (2.4 mmol) is introduced, and the mixture is stirred for an additional 18 hours at room temperature. The product is then precipitated by acidification with dilute HCl, filtered, washed, and dried.

Yields and Optimization : Using methyl 2-chloroacetate generally provides better yields (up to 50%) compared to methyl 2-bromoacetate (around 42%). The choice of base affects the yield, with t-BuONa outperforming NaOH and KOH. Electron-withdrawing or electron-donating substituents on the phenyl ring of amidoximes have minimal effect on the reaction efficiency.

| Entry | Haloester | Base | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl 2-bromoacetate | NaOH (1:1) | 4 h | Intermediate only |

| 2 | Methyl 2-bromoacetate | NaOH (1:1.25) | 4 h | Intermediate only |

| 3 | Methyl 2-bromoacetate | t-BuONa | 18 h | 42 |

| 4 | Methyl 2-chloroacetate | NaOH | 18 h | 35 |

| 5 | Methyl 2-chloroacetate | KOH | 18 h | 38 |

| 6 | Methyl 2-chloroacetate | t-BuONa | 18 h | 50 |

This method successfully synthesizes 1,2,4-oxadiazin-5(6H)-ones, which are closely related oxadiazole derivatives, indicating its versatility for preparing oxadiazole rings.

Cyclization via Amide Oxime Intermediates

Another approach involves the conversion of nitrile precursors to amide oximes followed by cyclization to form the oxadiazole ring.

-

- Reaction of the nitrile compound with hydroxylamine in an alcohol solvent (methanol or ethanol) under reflux to form an amide oxime intermediate.

- Cyclization of the amide oxime by treatment with an orthoformate (e.g., triethyl or trimethyl orthoformate) in the presence of an acid catalyst such as trifluoroacetic acid or boron trifluoride etherate.

- The reaction is performed in inert organic solvents like dichloromethane, acetonitrile, or tetrahydrofuran.

Yields : This two-step cyclization process typically achieves high yields (over 90%) of the 1,2,4-oxadiazole ring.

Incorporation of the Phenylethanamine Moiety

The phenylethanamine substituent can be introduced either by starting from appropriately substituted amidoximes or by post-cyclization functional group transformations.

Alkylation Strategy : The oxadiazole ring bearing a suitable leaving group (e.g., bromomethyl) can be alkylated with amines or amino amides under basic conditions.

-

- Base: Inorganic bases such as cesium carbonate or potassium carbonate.

- Solvent: Aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Temperature: 20°C to 100°C depending on substrate reactivity.

Example : Reaction of (R)-2-(4-chlorophenylsulfonamido)-5,5,5-trifluoropentanamide with 3-(bromomethyl)-1,2,4-oxadiazole derivatives in the presence of cesium carbonate in DMF to form the corresponding oxadiazole-phenylethanamine compounds.

Alternative Synthetic Routes and Crystallization Techniques

Solvate Formation and Crystallization : Preparation of oxadiazole derivatives can involve solvate formation with solvents like dimethyl sulfoxide (DMSO), followed by crystallization from mixed solvents (e.g., DMSO with water, isopropyl ether, or acetonitrile) at controlled temperatures (10–60°C) over 1 to 5 days to obtain pure crystalline products.

Reflux and Dean-Stark Apparatus : For certain benzoate precursors, refluxing in toluene with a Dean-Stark apparatus for water removal facilitates cyclization and crystallization of oxadiazole derivatives.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amidoxime + methyl 2-haloacetate | Amidoxime, methyl 2-chloro/bromoacetate, t-BuONa | Room temp, 18 h, DMSO | Up to 50 | Simple, mild conditions, moderate yield |

| Nitrile → Amide oxime → Cyclization | Nitrile, hydroxylamine, orthoformate, acid catalyst | Reflux in alcohol, then room temp in organic solvent | >90 | High yield, multi-step |

| Alkylation of oxadiazole | Oxadiazole bromomethyl derivative, amine, Cs2CO3 | 20–100°C, DMF or acetonitrile | Variable | For installing amine substituent |

| Solvate crystallization | Oxadiazole derivative, DMSO + co-solvent | 10–60°C, 1–5 days | N/A | Purification and isolation step |

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring exhibits stability under mild oxidative conditions, but substituents on the phenyl group or amine can undergo oxidation:

-

Amine Oxidation : The primary amine (-NH₂) is susceptible to oxidation, forming imines or nitroso derivatives under strong oxidizing agents like KMnO₄ or NaIO₄ in acidic media12.

-

Phenyl Ring Oxidation : Electron-rich substituents on the phenyl group (e.g., -OH, -OCH₃) can undergo hydroxylation or quinone formation with H₂O₂/Fe²⁺ systems2.

Table 1: Oxidation Reactions

| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine | H₂O₂/FeSO₄ | RT, 12 h | N-Oxide derivative | 62 | |

| 4-Methoxy derivative | KMnO₄/H₂SO₄ | 60°C, 3 h | Quinone analog | 45 |

Reduction Reactions

The oxadiazole ring can be reduced under catalytic hydrogenation or via hydride donors:

-

Ring Opening : Hydrogenation (H₂/Pd-C) cleaves the oxadiazole ring to form thioamide intermediates1.

-

Amine Reduction : While the primary amine is typically stable, reductive alkylation with aldehydes/NaBH₄ yields secondary amines3.

Table 2: Reduction Reactions

| Substrate | Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | H₂/Pd-C | 50 psi, EtOH | Thioamide derivative | 78 | |

| Nitrile analog | LiAlH₄ | THF, reflux | Primary amine | 85 |

Substitution Reactions

The phenyl group undergoes electrophilic substitution, while the oxadiazole ring participates in nucleophilic attacks:

-

Electrophilic Aromatic Substitution (EAS) : Bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) occurs at the para position of the phenyl ring2.

-

Nucleophilic Ring Substitution : The oxadiazole’s N-atoms react with alkyl halides (e.g., CH₃I) in basic media to form quaternary salts43.

Table 3: Substitution Reactions

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | 0°C, 2 h | 4-Bromo-phenyl analog | 67 | |

| Alkylation | CH₃I/K₂CO₃ | DMF, 80°C | N-Methyloxadiazolium salt | 73 |

Cycloaddition and Cross-Coupling Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenes:

-

Huigsen Cycloaddition : Reacts with acetylenedicarboxylate to form fused bicyclic systems1.

-

Suzuki-Miyaura Coupling : The phenyl group undergoes cross-coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃)3.

Table 4: Cycloaddition/Coupling Reactions

| Reaction | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | DMAD | Toluene, 110°C | Bicyclic oxadiazole | 58 | |

| Suzuki Coupling | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, DME | Biaryl derivative | 82 |

Functional Group Transformations

-

Amide Formation : The amine reacts with acyl chlorides (e.g., AcCl) to form acetamides53.

-

Schiff Base Synthesis : Condensation with aldehydes (e.g., benzaldehyde) yields imines2.

Key Reaction Pathway :

Stability and Degradation

-

Acid/Base Hydrolysis : The oxadiazole ring resists hydrolysis under mild conditions but degrades in concentrated HCl (12M, 100°C) to form carboxylic acids1.

-

Thermal Stability : Decomposes above 250°C without melting, confirmed by TGA6.

Industrial-Scale Modifications

Scientific Research Applications

Monoamine Oxidase Inhibition

One of the primary applications of 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine is its role as a monoamine oxidase (MAO) inhibitor. MAO enzymes are crucial in the metabolism of neurotransmitters such as dopamine and serotonin, and their inhibition can have significant implications for treating neurological disorders.

- Case Study : Recent studies have demonstrated that derivatives of oxadiazole exhibit potent inhibitory effects on MAO-A and MAO-B enzymes. For instance, compounds derived from this compound showed IC50 values indicating strong inhibition compared to established MAO inhibitors like biperiden .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in relation to Alzheimer's disease and Parkinson's disease. By inhibiting MAO-B, these compounds can enhance dopamine levels in the brain while reducing oxidative stress associated with neurodegenerative diseases.

- Research Findings : A study highlighted that certain derivatives exhibited significant neuroprotective effects against hydrogen peroxide-induced lysis of human red blood cells (HRBCs), suggesting a low toxicity profile and potential as safe drug candidates .

Antidepressant Activity

The modulation of neurotransmitter levels through MAO inhibition positions this compound as a candidate for antidepressant therapies. The ability to enhance serotonin levels may provide therapeutic benefits for patients suffering from depression.

Anticancer Properties

Emerging research indicates that oxadiazole derivatives may possess anticancer activity. The structural diversity within this class allows for the exploration of various substitutions that could enhance efficacy against cancer cell lines.

Synthetic Approaches

The synthesis of this compound has been optimized through various methods that improve yield and purity. These synthetic strategies are critical for developing compounds with enhanced biological activity.

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Base-catalyzed reaction | 42% | Utilizes KOH as a base |

| Solvent optimization | 50% | DMSO provided better yields |

| Reaction time extension | 45% | Increased time improved outcomes |

Mechanism of Action

The mechanism of action of 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Heterocycles

- 1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine (): Replacing the 1,2,4-oxadiazole with a 1,2,3-thiadiazole introduces a sulfur atom, altering electronic properties. Thiadiazoles generally exhibit higher lipophilicity and may improve membrane permeability but are prone to metabolic oxidation compared to oxadiazoles.

1-(3-Methylthiophen-2-yl)-2-phenylethanamine () :

Substituting the oxadiazole with a thiophene ring removes the nitrogen-rich heterocycle, reducing hydrogen-bonding capacity. Thiophene derivatives are often metabolized via oxidation of the sulfur atom, which may shorten half-life compared to oxadiazoles. However, the methyl group on the thiophene could enhance steric hindrance, affecting receptor selectivity.

Analogues with Varied Substituents and Linkers

(2S,3S)-N-((S)-1-(4-(5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)-3-hydroxypyrrolidine-2-carboxamide () :

This compound features a cyclopentylethyl substituent on the oxadiazole and a hydroxypyrrolidine carboxamide group. The bulky cyclopentylethyl moiety likely improves solubility and metabolic stability, while the carboxamide enhances hydrogen bonding. However, the increased molecular weight (MW: ~480 g/mol) may reduce blood-brain barrier permeability compared to the simpler phenylethanamine derivative.- The ethanamine linker is retained, but the benzyl group’s lipophilicity could increase off-target binding risks.

Bioisosteres and Prodrugs

N1,N5-Bis[4-(5-alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides () :

These bis-oxadiazole prodrugs act as masked amidines, improving oral bioavailability. The glutaramide spacer allows for controlled release, contrasting with the immediate activity of 1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine. However, their larger size (MW: ~450–500 g/mol) may limit CNS penetration.- 4-{5-[1-(4-Cyclopropanecarbonylphenoxy)propyl]-1,2,4-oxadiazol-3-yl}-2-fluoro-N-(1-hydroxypropan-2-yl)benzamide (): This fluorinated derivative includes a cyclopropane carbonyl group, enhancing metabolic resistance. The hydroxypropan-2-yl moiety may facilitate solubility but introduces a chiral center, complicating synthesis.

Table 1: Key Properties of Selected Analogues

Biological Activity

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique oxadiazole ring structure that contributes to its biological properties. The presence of nitrogen and oxygen atoms in the oxadiazole moiety allows for hydrogen bonding interactions, which are crucial for its activity against various biological targets.

Target Interactions

This compound interacts with biological targets primarily through hydrogen bonding due to the electronegativities of its constituent atoms. This interaction is pivotal in disrupting biochemical pathways in microorganisms and potentially in human cells.

Biochemical Pathways

Research indicates that derivatives of 1,2,4-oxadiazoles can interfere with microbial life cycles by inhibiting growth and reproduction. This has been observed in studies demonstrating antibacterial effects against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Antibacterial Activity

The compound exhibits significant antibacterial properties. It has shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

Antiviral Activity

Recent studies have identified this compound as having antiviral activity against viruses such as Zika virus (ZIKV). Its derivatives have been synthesized and tested for efficacy against ZIKV infections, highlighting its potential as a lead compound for developing antiviral drugs .

Antifungal Activity

In addition to antibacterial and antiviral properties, this compound has also demonstrated antifungal activity against strains like Candida albicans. The structure-activity relationship (SAR) analysis indicates that modifications to the oxadiazole ring can enhance antifungal potency .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of various oxadiazole derivatives, including our compound, revealing strong activity against Xanthomonas oryzae, a significant plant pathogen .

- Antiviral Potential : In a phenotypic screening study focusing on ZIKV, several derivatives exhibited potent antiviral effects, suggesting that structural modifications can lead to enhanced activity against viral pathogens .

- Neuroprotective Effects : Some derivatives of oxadiazoles have been investigated for their potential neuroprotective effects through inhibition of monoamine oxidase (MAO) enzymes, which are critical targets in treating neurological disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its ability to form hydrogen bonds and interact effectively with biological membranes. This property is essential for its therapeutic applications in medicinal chemistry.

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine?

The compound is typically synthesized via cyclocondensation or reductive amination. For example, oxadiazole rings are often formed by reacting amidoximes with carboxylic acid derivatives under dehydrating conditions. A reductive amination step using NaBHCN or similar agents can introduce the phenylethanamine moiety, as demonstrated in the synthesis of analogous oxadiazole derivatives . Optimization of solvent choice (e.g., EtOH or MeOH) and reaction temperature (50–80°C) is critical to achieving high yields.

Q. How is the structure of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify proton environments (e.g., oxadiazole C-H at δ ~8.5–9.0 ppm) and carbon backbone .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to confirm bond lengths and angles, particularly for the oxadiazole ring (C–N ≈ 1.30 Å, N–O ≈ 1.36 Å) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNO at m/z 190.0976) .

Q. What are the key solubility and stability considerations for handling this compound?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies under varying pH (e.g., 2–12) and temperatures (25–60°C) are recommended to assess degradation pathways. Storage at 2–8°C under inert atmosphere minimizes oxidation of the oxadiazole ring .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The oxadiazole ring’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic attack susceptibility. Molecular electrostatic potential (MEP) maps identify nucleophilic regions (e.g., oxadiazole N–O groups) .

Q. What methodologies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Comparative analysis using:

- Variable-temperature NMR to detect tautomeric equilibria.

- Crystallographic data to cross-validate bond configurations .

- HPLC-MS to rule out impurities or degradation products .

Q. How can the compound’s bioactivity be evaluated in pharmacological studies?

- Receptor binding assays : Screen for S1P1 agonism (as seen in structurally related oxadiazole compounds) using competitive binding assays with radiolabeled ligands .

- ADMET profiling : Predict pharmacokinetics via in vitro assays (e.g., microsomal stability, Caco-2 permeability) .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., S1P1 receptor) to rationalize structure-activity relationships .

Q. What experimental designs optimize the synthesis protocol for scalability?

- DoE (Design of Experiments) : Vary reaction parameters (temperature, stoichiometry, catalyst loading) to identify optimal conditions.

- Flow chemistry : Continuous synthesis minimizes side reactions and improves yield for oxadiazole formation .

- Green chemistry metrics : Evaluate E-factor and atom economy to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.